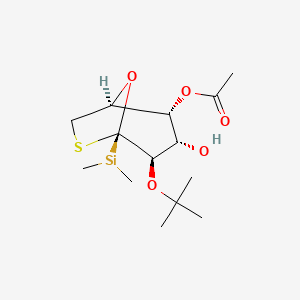
CID 136250523
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 136250523” is a chemical entity registered in the PubChem database
Chemical Reactions Analysis
CID 136250523 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: In contrast, reduction involves the gain of electrons, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Addition: This reaction involves the addition of atoms or groups to a double or triple bond, often using catalysts like palladium or platinum.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
CID 136250523 has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of CID 136250523 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context of its use .
Comparison with Similar Compounds
CID 136250523 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures or functional groups. For instance, compounds with similar molecular frameworks or reactivity patterns can be identified using databases like PubChem .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and reactivity make it a valuable tool for research and industrial applications. Further studies and developments will continue to uncover new uses and benefits of this compound.
Properties
Molecular Formula |
C14H25O5SSi |
|---|---|
Molecular Weight |
333.50 g/mol |
InChI |
InChI=1S/C14H25O5SSi/c1-8(15)17-11-9-7-20-14(18-9,21(5)6)12(10(11)16)19-13(2,3)4/h9-12,16H,7H2,1-6H3/t9-,10+,11+,12-,14-/m1/s1 |
InChI Key |
QVYLSMUMUZNWHR-OIRVYTLQSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H]2CS[C@](O2)([C@@H]([C@H]1O)OC(C)(C)C)[Si](C)C |
Canonical SMILES |
CC(=O)OC1C2CSC(O2)(C(C1O)OC(C)(C)C)[Si](C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(4-Ethylcyclohexyl)phenyl]-2-fluoro-1-isothiocyanatobenzene](/img/structure/B14256037.png)
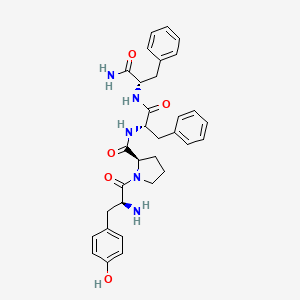

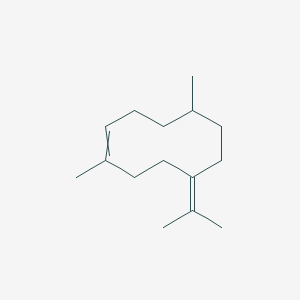
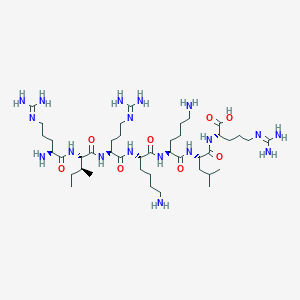
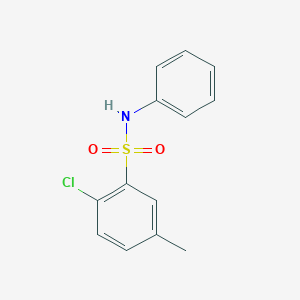
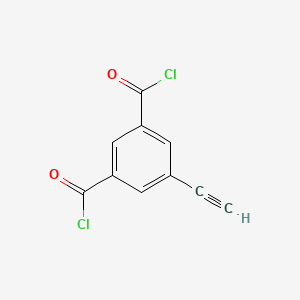
![2-[({2-[(2-Hydroxyethyl)(methyl)amino]ethyl}sulfanyl)methyl]prop-2-enoic acid](/img/structure/B14256096.png)
![2-[4-(Methanesulfonyl)phenyl]-1-(4-methylphenyl)-1H-benzimidazole](/img/structure/B14256100.png)
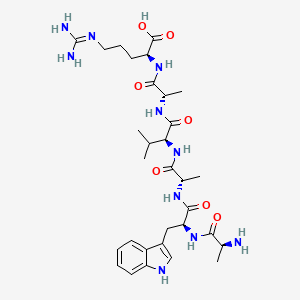
![2,3-Dimethoxy-6-[(4-phenylpiperazin-1-yl)methyl]phenol](/img/structure/B14256107.png)

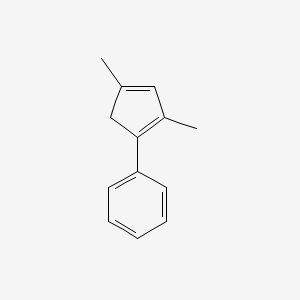
![1,2-Propanediamine, 2-methyl-N1-[5-(1-methylethyl)-2-pyridinyl]-](/img/structure/B14256124.png)
